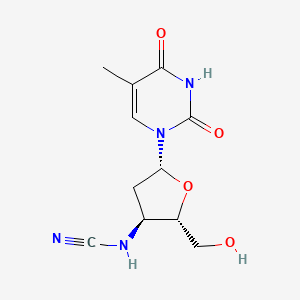

Thymidine, 3'-(cyanoamino)-3'-deoxy-

Description

Properties

CAS No. |

123533-07-3 |

|---|---|

Molecular Formula |

C11H14N4O4 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]cyanamide |

InChI |

InChI=1S/C11H14N4O4/c1-6-3-15(11(18)14-10(6)17)9-2-7(13-5-12)8(4-16)19-9/h3,7-9,13,16H,2,4H2,1H3,(H,14,17,18)/t7-,8+,9+/m0/s1 |

InChI Key |

OSVHZKDTMNHVAE-DJLDLDEBSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC#N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Cyanoamino 3 Deoxythymidine and Its Congeners

Chemo- and Regioselective Synthesis of the 3'-Cyanoamino Moiety on the Deoxyribose Scaffold

The synthesis of the 3'-(cyanoamino)-3'-deoxythymidine molecule hinges on the precise and selective introduction of the cyanoamino functional group onto the 3'-position of the deoxyribose sugar ring. This process is a significant chemical challenge due to the multiple reactive hydroxyl groups present on the sugar scaffold.

A primary strategy involves starting with a suitably protected thymidine (B127349) derivative, where the 5'-hydroxyl group is blocked by a protecting group such as a dimethoxytrityl (DMT) or tert-butyldimethylsilyl (TBDMS) group. This protection directs reactivity towards the 3'-hydroxyl group. The synthesis can proceed through the formation of a 3'-amino precursor. One common method is to first convert the 3'-hydroxyl into a good leaving group, such as a mesylate or triflate. Subsequent reaction with an azide (B81097) source, like sodium azide, followed by reduction of the resulting 3'-azido group, yields the 3'-amino-3'-deoxythymidine (B22303) intermediate.

Once the 3'-amino functionality is in place, the final cyanation step can be achieved. This is typically performed by reacting the 3'-amino intermediate with cyanogen (B1215507) bromide (BrCN) under controlled basic conditions. The chemo- and regioselectivity of this final step are critical to avoid side reactions with the nucleobase or the unprotected 5'-hydroxyl group, if it has been deprotected at this stage.

Stereoselective Introduction of the 3'-Substituent: Methodological Challenges and Innovative Solutions

Achieving the correct stereochemistry at the 3'-carbon is paramount for the biological activity of nucleoside analogs. The synthesis must ensure that the cyanoamino group has the same stereochemical orientation as the hydroxyl group in natural thymidine (the ribo configuration).

A significant challenge arises when introducing the 3'-substituent via a nucleophilic substitution (S_N2) reaction on an activated 3'-hydroxyl group. Such reactions proceed with an inversion of stereochemistry. To obtain the desired ribo configuration, chemists must start with a sugar derivative that has the opposite (xylo) configuration at the 3'-position.

Alternatively, the Mitsunobu reaction offers a powerful solution for inverting the stereocenter of the natural starting material. acs.orgnih.gov Starting with thymidine, the 3'-hydroxyl group can be reacted with a nitrogen nucleophile (e.g., phthalimide (B116566) or an azide source) under Mitsunobu conditions (using diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP)). This reaction inverts the stereochemistry at the 3'-position. Subsequent removal of the protecting group or reduction of the azide furnishes the 3'-amino group with the correct stereochemistry, which can then be cyanated. This multi-step process, while complex, provides excellent control over the stereochemical outcome. acs.orgnih.gov

Nucleobase Derivatization and Glycosylation Strategies in 3'-(Cyanoamino)-3'-deoxythymidine Synthesis

Two principal pathways exist for the synthesis of 3'-(cyanoamino)-3'-deoxythymidine: modification of the pre-formed nucleoside (thymidine) or synthesis of the modified sugar followed by attachment of the thymine (B56734) base (glycosylation).

The first approach, modifying thymidine itself, is often more direct but can be complicated by the reactivity of the nucleobase. Protecting groups on the thymine base are sometimes necessary to prevent unwanted side reactions during the modification of the sugar moiety.

Synthesis of Phosphorylated and Prodrug Forms of 3'-(Cyanoamino)-3'-deoxythymidine for Enhanced Intracellular Delivery

For many nucleoside analogs to be biologically active, they must be converted into their corresponding 5'-mono-, di-, or triphosphate forms within the cell. The synthesis of these phosphorylated derivatives is a key step in developing them as potential therapeutic agents. rsc.orgnih.gov

The direct chemical synthesis of 3'-(cyanoamino)-3'-deoxythymidine-5'-monophosphate can be achieved by reacting the parent nucleoside with a phosphorylating agent such as phosphoryl chloride (POCl₃) in an appropriate solvent. Care must be taken to protect other reactive sites, particularly the cyanoamino group and the nucleobase, to ensure selective phosphorylation at the 5'-position.

However, phosphorylated nucleosides are highly polar and cannot easily cross cell membranes. To overcome this, prodrug strategies are employed. One common approach is the ProTide technology, where the phosphate (B84403) group is masked with lipophilic groups (e.g., an aryl group and an amino acid ester). These groups are designed to be cleaved by intracellular enzymes, releasing the active 5'-monophosphate inside the cell. The synthesis of such prodrugs involves complex, multi-step phosphorylation and coupling reactions. The development of these prodrugs is analogous to strategies used for other nucleosides, such as 3'-azido-3'-deoxythymidine (AZT), where phosphorylation is a critical step for activity. nih.gov

Comparative Analysis of Synthetic Routes: Efficiency, Scalability, and Green Chemistry Principles

A route starting from thymidine is often shorter but may suffer from lower yields due to competing side reactions. In contrast, a convergent synthesis involving a late-stage glycosylation may have more steps but can be more efficient and easier to scale up, as the synthesis of the sugar and base components can be optimized separately. acs.orgnih.gov

Green chemistry metrics, such as Atom Economy (AE) and Process Mass Intensity (PMI), are used to quantitatively compare the environmental footprint of different routes. researchgate.net A route with a high atom economy incorporates a larger proportion of the reactants' atoms into the final product, generating less waste. PMI measures the total mass of materials (solvents, reagents, process water) used to produce a certain mass of the product, with lower values indicating a "greener" process.

| Key Disadvantage | Side reactions on nucleobase | Longer route |

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment of Synthetic Intermediates and Final Compounds

A rigorous analytical workflow is essential to confirm the identity and purity of 3'-(cyanoamino)-3'-deoxythymidine and all its synthetic intermediates. This involves a combination of chromatographic and spectroscopic techniques. google.com

High-Performance Liquid Chromatography (HPLC) is the primary tool for assessing the purity of the final compound and intermediates. escholarship.org By using a suitable column and mobile phase, HPLC can separate the desired product from starting materials, byproducts, and other impurities. It is also used for the purification of the final compound on a preparative scale.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for unambiguous structural elucidation. numberanalytics.comjchps.com

¹H NMR provides information about the number and environment of protons, helping to confirm the presence of the sugar and base moieties and the success of chemical transformations.

¹³C NMR provides a spectrum of all unique carbon atoms in the molecule.

2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms, confirming the attachment of the cyanoamino group at the 3'-position and the glycosidic bond between the sugar and the thymine base.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound, confirming its elemental composition. escholarship.orgnumberanalytics.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further validating the chemical formula. Fragmentation patterns observed in tandem MS (MS/MS) can also offer structural clues.

Infrared (IR) Spectroscopy is useful for identifying specific functional groups. For instance, the presence of a characteristic nitrile (C≡N) stretch in the IR spectrum would confirm the successful introduction of the cyano group.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Information Obtained |

|---|---|---|

| HPLC | Purity assessment and purification | Retention time, peak purity, separation of isomers |

| ¹H NMR | Structural confirmation | Chemical shift, coupling constants, integration (proton count) |

| ¹³C NMR | Structural confirmation | Chemical shift (carbon backbone) |

| 2D NMR | Detailed structural elucidation | Atom connectivity (e.g., C-H, H-H bonds) |

| Mass Spectrometry (MS) | Molecular weight determination | Mass-to-charge ratio (m/z), molecular formula (with HRMS) |

| Infrared (IR) Spectroscopy | Functional group identification | Presence of key bonds (e.g., C≡N, N-H, O-H) |

Molecular and Cellular Pharmacodynamics of 3 Cyanoamino 3 Deoxythymidine Analogs

Enzymatic Phosphorylation and Intracellular Activation Pathways of 3'-(Cyanoamino)-3'-deoxythymidine

The intracellular activation of nucleoside analogs is a critical prerequisite for their pharmacological activity, typically involving a three-step phosphorylation cascade to yield the active triphosphate form. This process is initiated by nucleoside kinases.

Substrate Specificity and Kinetic Parameters for Cellular Kinases (e.g., Thymidine (B127349) Kinase 1 and 2)

There are no published studies that specifically investigate "Thymidine, 3'-(cyanoamino)-3'-deoxy-" as a substrate for cellular kinases. Research on other 3'-modified thymidine analogs, such as 3'-azido-3'-deoxythymidine (AZT), has shown that enzymes like cytosolic thymidine kinase 1 (TK1) and mitochondrial thymidine kinase 2 (TK2) can phosphorylate these molecules, although with varying efficiencies. nih.govnih.govclinpgx.org For instance, TK1 generally tolerates modifications at the 3'-position of the sugar ring. nih.gov However, without direct experimental evidence, the substrate specificity and kinetic parameters (K_m, V_max) for the phosphorylation of "Thymidine, 3'-(cyanoamino)-3'-deoxy-" by TK1 and TK2 remain unknown.

Role of Nucleoside Diphosphate (B83284) Kinase and other Enzymes in Triphosphate Formation

Following the initial monophosphorylation, subsequent phosphorylation steps to the di- and triphosphate forms are catalyzed by other cellular enzymes, such as thymidylate kinase and nucleoside diphosphate kinases (NDPKs). clinpgx.orgnih.gov NDPKs are generally responsible for the final phosphorylation step, converting the diphosphate into the active triphosphate. nih.gov The efficiency of this entire pathway is crucial for the compound's mechanism of action. There is no available research detailing the interaction of 3'-(cyanoamino)-3'-deoxythymidine mono- or diphosphate with these downstream kinases. Studies on compounds like 3'-azido-3'-deoxythymidine have demonstrated that the efficiency of these subsequent phosphorylation steps can be a rate-limiting factor in the formation of the active triphosphate metabolite. clinpgx.org

Molecular Interactions with Nucleic Acid Polymerases and Reverse Transcriptases

The triphosphate form of a nucleoside analog typically exerts its effect by interacting with DNA polymerases or reverse transcriptases, acting as either a competitive inhibitor or a chain terminator.

Binding Affinity and Kinetic Inhibition Mechanisms (In Vitro Enzyme Kinetics)

No in vitro enzyme kinetic studies have been published that characterize the binding affinity (K_i) or the inhibition mechanism of the triphosphate derivative of "Thymidine, 3'-(cyanoamino)-3'-deoxy-" with any nucleic acid polymerase or reverse transcriptase. For related compounds, the triphosphate form often acts as a competitive inhibitor with respect to the natural substrate, deoxythymidine triphosphate (dTTP). clinpgx.orgnih.gov The specific nature and potency of this inhibition would depend on the molecular interactions between the cyanoamino group and the active site of the enzyme, which have not been determined.

Substrate Mimicry and Potential for Chain Termination at the Active Site of Polymerases

The primary mechanism for many antiviral and anticancer nucleoside analogs is their ability to act as chain terminators upon incorporation into a growing DNA strand. clinpgx.orgnih.gov This occurs because the modified 3'-position lacks the hydroxyl group necessary for the formation of the next phosphodiester bond. It is hypothesized that "Thymidine, 3'-(cyanoamino)-3'-deoxythymidine-5'-triphosphate" would function as a chain terminator. Once a polymerase incorporates it into the DNA strand, the 3'-cyanoamino group would prevent further elongation. However, experimental verification of its incorporation into DNA by any polymerase and the resulting chain termination is absent from the scientific literature.

Influence on Enzyme Fidelity and Processivity during Nucleic Acid Synthesis

The interaction of a nucleoside analog with a polymerase can sometimes affect the enzyme's fidelity (accuracy of incorporating the correct nucleotide) and processivity (number of nucleotides incorporated per binding event). thermofisher.comresearchgate.net There is no information regarding what influence, if any, the triphosphate of "Thymidine, 3'-(cyanoamino)-3'-deoxy-" has on these properties of DNA polymerases or reverse transcriptases. Such effects are highly specific to the unique structure of the analog and its interaction with the enzyme's active site. researchgate.net

Intracellular Metabolism and Nucleotide Pool Modulation by 3'-(Cyanoamino)-3'-deoxythymidine Metabolites

The cellular activity of nucleoside analogs like 3'-(cyanoamino)-3'-deoxythymidine is critically dependent on their intracellular metabolism. This process involves cellular uptake, enzymatic conversion to their active triphosphate forms, and the subsequent impact on the delicate balance of intracellular nucleotide pools.

Human cells possess two main families of nucleoside transporters (NTs): the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). nih.gov ENTs (e.g., hENT1 and hENT2) facilitate the bidirectional movement of nucleosides down their concentration gradient, while CNTs (e.g., hCNT1, hCNT2, and hCNT3) are sodium-dependent and transport nucleosides against their concentration gradient into the cell. nih.gov

Studies with FLT in human lymphoblastoid cells have shown that its initial uptake is mediated by both concentrative and equilibrative transporters. nih.gov Specifically, sodium-dependent concentrative transport was found to be a dominant mechanism. nih.gov Inhibition of hENT1 has been shown to reduce FLT uptake, highlighting its role in the transport of this analog. nih.gov

In some cases, particularly with lipophilic analogs, non-facilitated diffusion across the cell membrane can also be a significant route of entry. For instance, the considerable lipophilicity of AZT, due to its 3'-azido group, allows it to permeate cell membranes via non-facilitated diffusion, a characteristic not as prominent for the natural nucleoside thymidine.

Given the structural similarities, it is plausible that 3'-(cyanoamino)-3'-deoxythymidine is also a substrate for both ENT and CNT transporters. The cyanoamino group at the 3' position would influence its polarity and interaction with these transporters. The relative contribution of each transporter family and the potential for non-facilitated diffusion would depend on the specific physicochemical properties conferred by the cyanoamino moiety.

Table 1: Cellular Transport Mechanisms of 3'-Substituted Thymidine Analogs

| Compound | Transporter Family | Specific Transporters Involved | Transport Mechanism |

| 3'-Azido-3'-deoxythymidine (AZT) | ENT, Non-facilitated | hENT1, hENT2 | Facilitated and non-facilitated diffusion |

| 3'-Fluoro-3'-deoxythymidine (FLT) | CNT, ENT | hCNT1, hENT1 | Primarily concentrative, also equilibrative |

| 3'-(Cyanoamino)-3'-deoxythymidine | Predicted: ENT, CNT | Predicted: hENTs, hCNTs | Predicted: Facilitated diffusion, potentially concentrative |

Following cellular uptake, 3'-(cyanoamino)-3'-deoxythymidine, like other nucleoside analogs, must be converted to its 5'-triphosphate derivative to exert its biological activity. This phosphorylation cascade is carried out by host cell kinases.

The initial and often rate-limiting step is the conversion of the nucleoside to its 5'-monophosphate form. This reaction is typically catalyzed by thymidine kinase (TK). There are two main isoforms of TK in human cells: the cytosolic thymidine kinase 1 (TK1) and the mitochondrial thymidine kinase 2 (TK2). The phosphorylation efficiency of a nucleoside analog by these kinases is a key determinant of its potency. For example, in the case of 3'-isocyano-3'-deoxythymidine, a close structural analog, it was found to have a significant affinity for MT-4 cell dThd kinase. nih.gov Similarly, AZT is efficiently phosphorylated to its monophosphate by thymidine kinase. clinpgx.org

Once the monophosphate is formed, it is further phosphorylated to the diphosphate by thymidylate kinase (TMPK). Subsequently, the diphosphate is converted to the active triphosphate form by nucleoside diphosphate kinase (NDPK).

The efficiency of this three-step phosphorylation process can vary significantly between different cell types and is influenced by the cell's proliferation status, as the activity of enzymes like TK1 is cell cycle-dependent.

The intracellular pools of deoxyribonucleotide triphosphates (dATP, dGTP, dCTP, and dTTP) are tightly regulated to ensure high fidelity of DNA replication and repair. The introduction of a nucleoside analog like 3'-(cyanoamino)-3'-deoxythymidine can perturb this delicate balance.

One of the key mechanisms by which 3'-substituted thymidine analogs can alter dNTP pools is through the inhibition of thymidylate kinase by their monophosphate metabolites. For instance, AZT-monophosphate acts as a competitive inhibitor of thymidylate kinase, the enzyme responsible for phosphorylating dTMP to dTDP. clinpgx.org This inhibition leads to a decrease in the intracellular concentration of dTTP. Such a reduction in dTTP levels can have several downstream consequences, including the potentiation of the antiviral or anticancer activity of the analog itself by reducing the competition from the natural substrate for DNA polymerases.

An imbalance in dNTP pools can also affect the fidelity of DNA polymerases, potentially leading to an increased mutation rate. Furthermore, altered dNTP levels can trigger cell cycle arrest and apoptosis.

Table 2: Enzyme Kinetics of Phosphorylation for 3'-Azido-3'-deoxythymidine (AZT) by Human Lymphocyte Kinases

| Enzyme | Substrate | Apparent Km (µM) | Vmax (% of Thymidine) |

| Thymidine Kinase | Thymidine | 2.9 | 100 |

| AZT | 3.0 | 60 | |

| Thymidylate Kinase | dTMP | 4.1 | 100 |

| AZT-MP | 8.6 | 0.3 |

Data adapted from a study on AZT phosphorylation. clinpgx.org

Identification and Characterization of Additional Molecular Targets of 3'-(Cyanoamino)-3'-deoxythymidine

Identifying these off-target interactions is crucial for a comprehensive understanding of a drug's mechanism of action. Modern proteomic and interactomic approaches offer powerful tools for the unbiased identification of cellular proteins that bind to a drug or its metabolites.

Chemical proteomics is a key strategy in this endeavor. This approach often involves the synthesis of a tagged version of the drug molecule, which is then used as a "bait" to capture its interacting proteins from a cell lysate. The captured proteins are subsequently identified by mass spectrometry. Variations of this technique include:

Affinity chromatography: The drug is immobilized on a solid support to pull down its binding partners.

Activity-based protein profiling (ABPP): This method uses reactive probes to covalently label the active sites of enzymes, allowing for the assessment of a drug's effect on enzyme activity across the proteome.

Interactome analysis can also provide insights into the broader cellular pathways affected by a drug. By mapping the protein-protein interaction networks of the identified targets, it is possible to uncover downstream signaling cascades and cellular processes that are modulated by the compound.

Once potential new targets are identified through proteomic screens, their interaction with 3'-(cyanoamino)-3'-deoxythymidine or its metabolites must be validated using biochemical and biophysical methods. These validation steps are essential to confirm a direct and specific interaction and to characterize its functional consequences.

Common validation techniques include:

Enzyme inhibition assays: If the identified target is an enzyme, its activity can be measured in the presence of increasing concentrations of the compound to determine the inhibitory potency (e.g., IC₅₀ or Kᵢ values).

Surface Plasmon Resonance (SPR): This technique can be used to measure the binding affinity and kinetics of the interaction between the compound and the purified target protein in real-time.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing thermodynamic parameters of the interaction.

Cellular thermal shift assays (CETSA): This method assesses target engagement in a cellular context by measuring the change in the thermal stability of a protein upon ligand binding.

Through the systematic application of these proteomic and biochemical validation strategies, a more complete picture of the molecular pharmacology of 3'-(cyanoamino)-3'-deoxythymidine can be achieved, potentially revealing novel mechanisms of action and opportunities for therapeutic development.

Structure Activity Relationship Sar and Molecular Design Principles for 3 Cyanoamino 3 Deoxythymidine Derivatives

Influence of Sugar Moiety Modifications on Molecular Recognition and Enzymatic Processing

Key modifications to the sugar moiety and their effects include:

Alternative Sugar Scaffolds: Replacing the natural deoxyribose sugar with alternative scaffolds, such as carbocyclic rings (where a carbon atom replaces the ring oxygen) or other modified sugars like arabinose or xylose, can have profound effects. These changes can alter the flexibility of the molecule and its hydrogen bonding capabilities, which are essential for enzymatic recognition. Some sugar modifications can also confer resistance to degradation by phosphorylases, thereby increasing the metabolic stability of the compound.

Conformationally Restricted Analogs: The synthesis of nucleoside analogs with a "locked" sugar conformation, often achieved by creating a bridge between the 2' and 4' carbons (Locked Nucleic Acids or LNA), has been a successful strategy. calstate.edu While not specific to 3'-(cyanoamino)-3'-deoxythymidine in the provided context, this principle highlights the importance of a pre-organized conformation that mimics the transition state of the natural substrate, leading to tighter binding. calstate.edu

The enzymatic processing of these analogs, particularly their phosphorylation to the active triphosphate form, is also heavily dependent on the sugar's structure. Cellular kinases must be able to recognize and phosphorylate the 5'-hydroxyl group. Modifications to the sugar can either enhance or hinder this crucial activation step.

Table 1: Impact of Sugar Moiety Modifications on Molecular Properties

| Modification | Effect on Sugar Pucker | Influence on Enzymatic Recognition | Reference |

|---|---|---|---|

| 2'-Methoxy | Increases C3'-endo population | Can enhance binding affinity by promoting a favorable conformation | nih.gov |

| Carbocyclic Scaffold | Alters ring flexibility and H-bonding | Can improve metabolic stability and alter kinase recognition | |

| Locked Nucleic Acid (LNA) | Restricts sugar to a specific conformation | Can lead to tighter enzyme binding | calstate.edu |

Impact of Nucleobase Substitutions on Compound-Target Interactions

Systematic replacement of thymine (B56734) with other purine (B94841) or pyrimidine (B1678525) bases can lead to a range of activities. For example, replacing thymine with adenine (B156593) to create 3'-(cyanoamino)-3'-deoxyadenosine could alter its target from a thymidine-specific enzyme to an adenosine-specific one. The nature and position of substituents on the nucleobase can also fine-tune the electronic properties and steric profile of the molecule, influencing its interaction with amino acid residues in the target protein.

Research into related nucleoside analogs has shown that modifications to the nucleobase can:

Alter Hydrogen Bonding Patterns: Changing the hydrogen bond donors and acceptors on the nucleobase directly affects how the analog pairs with the template strand during nucleic acid synthesis.

Introduce Steric Hindrance or Favorable Contacts: The addition of bulky groups to the nucleobase can either clash with the enzyme's active site, reducing activity, or fit into a hydrophobic pocket, enhancing binding affinity.

Modify Stacking Interactions: Aromatic interactions between the nucleobase of the analog and adjacent bases in the nucleic acid or aromatic amino acid residues in the enzyme are critical for stability. Changes to the base can modulate these interactions.

Role of the 3'-Cyanoamino Group in Binding Specificity, Molecular Conformation, and Metabolic Stability

The 3'-cyanoamino group is a distinctive feature of this class of compounds and plays a multifaceted role in their biological activity. Unlike the 3'-hydroxyl group found in natural nucleosides, the 3'-cyanoamino group acts as a potent chain terminator of DNA synthesis. wikipedia.org Once incorporated into a growing DNA chain, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus halting replication. mdpi.com

The specific properties of the 3'-cyanoamino group contribute to:

Binding Specificity: The electronic nature and hydrogen-bonding potential of the cyanoamino group can influence the interaction with the active site of DNA polymerases or reverse transcriptases. Its unique size and shape, compared to a hydroxyl or an azido (B1232118) group, can lead to a different binding orientation and affinity.

Metabolic Stability: The 3'-position is often a site of metabolic modification. The cyanoamino group can confer resistance to certain metabolic pathways that would otherwise inactivate the compound, potentially leading to a longer biological half-life.

Stereochemical Effects on Molecular Activity and Conformation

Stereochemistry is a critical factor in the biological activity of nucleoside analogs. The chiral centers in the sugar moiety mean that these compounds can exist as different stereoisomers. The enzymes that process these analogs are highly stereospecific, and often only one enantiomer will exhibit the desired biological effect.

For instance, nucleoside analogs are typically synthesized as either D- or L-isomers, which are non-superimposable mirror images. It is common for the D-isomer to be the active form against a particular enzyme, while the L-isomer is inactive or targets a different enzyme. This is because the precise three-dimensional arrangement of the sugar, base, and the 3'-substituent must be complementary to the architecture of the enzyme's active site.

Furthermore, the stereochemistry at the 3'-carbon, where the cyanoamino group is attached, is also crucial. The orientation of this group (either "up" or "down" relative to the sugar ring) will significantly impact how the molecule is positioned within the active site and its ability to act as a chain terminator.

Rational Design Strategies for Enhanced Molecular Efficacy and Selectivity Based on SAR Insights

The insights gained from structure-activity relationship studies provide a foundation for the rational design of new and improved 3'-(cyanoamino)-3'-deoxythymidine derivatives. nih.govstonybrookmedicine.edu The goal of these strategies is to enhance the compound's efficacy (potency against the target), selectivity (minimal off-target effects), and pharmacokinetic properties.

Key rational design strategies include:

Structure-Based Design: Utilizing high-resolution crystal structures of the target enzyme in complex with a lead compound allows for the precise visualization of molecular interactions. stonybrookmedicine.edu This information can guide the design of new analogs with modifications that optimize these interactions, such as adding a group to form a new hydrogen bond or to fill a hydrophobic pocket. drugdesign.org

Bioisosteric Replacement: This strategy involves replacing certain functional groups with other groups that have similar physical or chemical properties but may lead to improved biological activity or metabolic stability. For example, the cyanoamino group itself can be considered a bioisostere of the hydroxyl group in some contexts.

Conformational Locking: As mentioned earlier, designing analogs with a rigid or "locked" conformation that is pre-disposed to bind to the target enzyme can significantly increase potency. calstate.edu

Prodrug Approaches: To improve properties like solubility or cell permeability, a prodrug strategy can be employed. mdpi.com This involves attaching a promoiety to the nucleoside analog, which is later cleaved off inside the cell to release the active drug.

Table 2: Rational Design Strategies and Their Goals

| Strategy | Goal | Example Application | Reference |

|---|---|---|---|

| Structure-Based Design | Enhance binding affinity and selectivity | Modifying a substituent to form a new hydrogen bond with an active site residue | stonybrookmedicine.edu |

| Bioisosteric Replacement | Improve metabolic stability or activity | Replacing a hydrogen with a fluorine to block metabolic oxidation | |

| Conformational Locking | Increase potency by reducing the entropic cost of binding | Synthesizing a bicyclic nucleoside analog | calstate.edu |

| Prodrug Approach | Improve bioavailability and cellular uptake | Attaching a lipid group to increase membrane permeability | mdpi.com |

By systematically applying these design principles, researchers can build upon the foundational SAR of 3'-(cyanoamino)-3'-deoxythymidine to develop novel therapeutic agents with superior properties.

Advanced Computational and Theoretical Investigations of 3 Cyanoamino 3 Deoxythymidine

Molecular Docking Simulations with Target Enzymes (e.g., DNA/RNA Polymerases, Kinases)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ejmo.org This method is crucial for understanding the interaction between a potential drug molecule and its biological target, typically a protein or a nucleic acid. For a nucleoside analog like 3'-(cyanoamino)-3'-deoxythymidine, key targets would likely include viral and human DNA and RNA polymerases, as well as nucleoside kinases that are responsible for the compound's activation through phosphorylation. mdpi.com

Hypothetical Application:

Docking studies could be performed to predict the binding affinity and interaction patterns of the triphosphate form of 3'-(cyanoamino)-3'-deoxythymidine with the active site of viral reverse transcriptases (e.g., from HIV) or other viral polymerases. Such simulations would reveal crucial hydrogen bonds, hydrophobic interactions, and potential steric clashes that govern the inhibitory activity. By comparing the docking scores and binding modes of this compound with those of known inhibitors like AZT, researchers could make initial predictions about its potential efficacy. acs.org

Illustrative Data Table: Hypothetical Docking Scores

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results.

| Target Enzyme | 3'-(Cyanoamino)-3'-deoxythymidine-triphosphate Binding Energy (kcal/mol) | Zidovudine-triphosphate (AZTTP) Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

| HIV-1 Reverse Transcriptase | -9.2 | -8.5 | Tyr115, Met184, Asp185 |

| Human DNA Polymerase γ | -6.8 | -7.5 | Phe175, Gln230 |

| Human Thymidine (B127349) Kinase 1 | -7.5 | -8.1 | Arg104, Tyr132 |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Modes

Hypothetical Application:

MD simulations of 3'-(cyanoamino)-3'-deoxythymidine bound to a target polymerase could be initiated from the best-docked pose. These simulations, typically run for hundreds of nanoseconds, would allow for the analysis of the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of individual residues, and the network of hydrogen bonds over time. This would provide insights into the stability of the binding and could highlight key dynamic features that contribute to or detract from its inhibitory potential.

Illustrative Data Table: Hypothetical MD Simulation Stability Metrics

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results.

| System | Average Ligand RMSD (Å) | Average Protein Backbone RMSD (Å) | Key Hydrogen Bond Occupancy (%) |

| HIV-1 RT + 3'-(Cyanoamino)-3'-deoxythymidine-TP | 1.2 ± 0.3 | 1.8 ± 0.4 | Asp185-OH: 85% |

| HIV-1 RT + AZTTP | 1.1 ± 0.2 | 1.7 ± 0.3 | Asp185-OH: 92% |

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties (Theoretical Predictions)

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule. chemrxiv.org Methods like Density Functional Theory (DFT) can be used to calculate a wide range of properties, including molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and theoretical predictions of spectroscopic data (e.g., IR and NMR spectra). mdpi.com For a novel compound like 3'-(cyanoamino)-3'-deoxythymidine, these calculations are invaluable for understanding its intrinsic reactivity and for confirming its structure.

Hypothetical Application:

DFT calculations could be employed to analyze the electronic properties of the cyanoamino group and its influence on the sugar moiety and the thymine (B56734) base. The calculated HOMO-LUMO gap would provide an indication of the molecule's kinetic stability. Furthermore, the molecular electrostatic potential (MEP) map would highlight the electron-rich and electron-poor regions, which are critical for understanding non-covalent interactions with biological targets. Theoretical IR and NMR spectra could also be generated to aid in the experimental characterization of the synthesized compound.

Illustrative Data Table: Hypothetical Quantum Chemical Properties

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results.

| Property | Calculated Value for 3'-(Cyanoamino)-3'-deoxythymidine |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.8 Debye |

| Predicted Major IR Peak (C≡N stretch) | ~2250 cm⁻¹ |

Cheminformatics and QSAR Modeling for Predictive Design of 3'-(Cyanoamino)-3'-deoxythymidine Analogs

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their biological activities. Quantitative Structure-Activity Relationship (QSAR) modeling is a key cheminformatics technique that aims to build mathematical models correlating the chemical structures of compounds with their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. nih.gov

Hypothetical Application:

A QSAR study could be initiated by designing a virtual library of analogs of 3'-(cyanoamino)-3'-deoxythymidine with various modifications to the cyanoamino group, the sugar ring, or the thymine base. For each analog, a set of molecular descriptors (e.g., LogP, molecular weight, topological polar surface area, electronic properties) would be calculated. Assuming a biological activity dataset could be generated (e.g., from in vitro assays), a QSAR model could be trained to predict the activity of new analogs. This would allow for the in silico screening of a large number of potential candidates and the prioritization of the most promising ones for synthesis and testing.

Illustrative Data Table: Hypothetical QSAR Model for Antiviral Activity

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results.

| Descriptor | Coefficient | Importance |

| LogP | -0.25 | 0.4 |

| Dipole Moment | 0.15 | 0.3 |

| Hydrogen Bond Donors | -0.5 | 0.2 |

| Molecular Weight | -0.01 | 0.1 |

| Model Statistics | Value | |

| R² (Goodness of fit) | 0.85 | |

| Q² (Predictive ability) | 0.75 |

In Silico Prediction of Metabolic Pathways and Product Formation

Hypothetical Application:

In silico metabolism prediction software could be used to identify the potential sites of metabolic transformation on the 3'-(cyanoamino)-3'-deoxythymidine molecule. The model might predict, for example, hydroxylation of the thymine ring or cleavage of the cyanoamino group. By identifying potential metabolites early in the drug discovery process, researchers can design subsequent in vitro and in vivo studies to confirm these predictions and to assess the pharmacological and toxicological profiles of the metabolites.

Illustrative Data Table: Hypothetical In Silico Metabolite Prediction

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results.

| Parent Compound | Predicted Metabolic Reaction | Predicted Metabolite | Predicted Enzyme Family |

| 3'-(Cyanoamino)-3'-deoxythymidine | Hydroxylation | 5-Hydroxymethyl-3'-(cyanoamino)-3'-deoxyuridine | Cytochrome P450 |

| 3'-(Cyanoamino)-3'-deoxythymidine | N-dealkylation | 3'-Amino-3'-deoxythymidine (B22303) | Cytochrome P450 |

| 3'-(Cyanoamino)-3'-deoxythymidine | Glucuronidation | 3'-(Cyanoamino)-3'-deoxythymidine-5'-glucuronide | UGTs |

Analytical and Biophysical Methodologies for the Study of 3 Cyanoamino 3 Deoxythymidine

Spectroscopic Techniques for Characterizing Molecular Interactions (e.g., NMR Spectroscopy, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

The study of molecular interactions is fundamental to understanding how a compound like 3'-(cyanoamino)-3'-deoxythymidine engages with its biological targets. Spectroscopic and calorimetric techniques offer real-time, quantitative insights into these binding events.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful technique for investigating molecular interactions at an atomic level. nih.govresearchgate.netchapman.edu It can identify the specific atoms and amino acid residues at the interface of a drug-protein complex. By monitoring changes in the chemical shifts of a labeled protein upon the addition of a ligand, researchers can map the binding site and determine dissociation constants. researchgate.net For nucleoside analogs, NMR can elucidate the conformation of the analog when bound to its target enzyme and detail the specific points of contact, providing crucial information for structure-based drug design. For instance, studying related aminoglycosides, NMR has been used to unambiguously assign pKa values to individual amino groups, which is critical for understanding the ionization state and interaction potential of the molecule under physiological conditions. nih.gov

Surface Plasmon Resonance (SPR) SPR is a label-free optical technique used to measure biomolecular interactions in real time. molecular-interactions.siyoutube.comnuvisan.comnih.gov In a typical SPR experiment, a target protein (ligand) is immobilized on a sensor chip, and a solution containing the compound of interest (analyte), such as 3'-(cyanoamino)-3'-deoxythymidine, is flowed over the surface. molecular-interactions.sinih.gov Binding between the analyte and ligand causes a change in the refractive index at the surface, which is detected as a shift in the SPR signal. nih.govresearchgate.net This allows for the precise determination of kinetic parameters, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which defines the binding affinity. nuvisan.com SPR is invaluable for screening compounds, validating hits, and elucidating structure-activity relationships. nuvisan.com

Isothermal Titration Calorimetry (ITC) ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event. nih.govspringernature.comresearchgate.netnih.gov It is the gold standard for thermodynamic characterization of molecular interactions, as a single experiment can determine the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy of binding (ΔH). springernature.comnih.govkhanacademy.org From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. nih.govkhanacademy.org This data reveals the nature of the forces driving the binding, such as hydrogen bonding, van der Waals interactions, and hydrophobic effects. khanacademy.org For 3'-(cyanoamino)-3'-deoxythymidine, ITC could be used to quantify its binding affinity to target kinases and understand the thermodynamic drivers of this interaction.

Table 1: Comparison of Biophysical Techniques for Molecular Interaction Analysis

| Technique | Principle | Key Parameters Measured | Advantages |

|---|---|---|---|

| NMR Spectroscopy | Measures changes in nuclear spin states in a magnetic field. | Binding site, structural changes, Kₑ | Atomic-level resolution, can study weak interactions. researchgate.net |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | kₐ, kₑ, Kₑ | Label-free, real-time kinetic data, high sensitivity. nuvisan.comnih.gov |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes associated with molecular binding. | Kₐ, n, ΔH, ΔS | Label-free, provides complete thermodynamic profile in a single experiment. springernature.comnih.gov |

X-ray Crystallography and Cryo-Electron Microscopy of 3'-(Cyanoamino)-3'-deoxythymidine-Enzyme Complexes

Determining the three-dimensional (3D) structure of 3'-(cyanoamino)-3'-deoxythymidine bound to its target enzyme is essential for understanding its mechanism of action and for rational drug design. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the leading techniques for this purpose.

X-ray Crystallography X-ray crystallography is a technique that provides high-resolution 3D structures of molecules, including protein-ligand complexes. nih.govnih.govbiologiachile.cl The method requires the formation of a well-ordered crystal of the enzyme bound to 3'-(cyanoamino)-3'-deoxythymidine. When a beam of X-rays is directed at the crystal, the X-rays are diffracted by the electrons in the atoms, creating a unique diffraction pattern. nih.gov By analyzing this pattern, researchers can calculate an electron density map and build an atomic-resolution model of the complex. nih.gov This model reveals the precise orientation and conformation of the inhibitor within the enzyme's active site, showing all the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. biologiachile.cl

Cryo-Electron Microscopy (Cryo-EM) Cryo-EM has become a revolutionary technique in structural biology for determining the 3D structures of large macromolecular complexes, including those not amenable to crystallization. nih.govnuvisan.com The technique involves flash-freezing a solution of the 3'-(cyanoamino)-3'-deoxythymidine-enzyme complex in vitreous ice and imaging the individual particles with an electron microscope. nih.gov Thousands of 2D projection images are then computationally combined to reconstruct a high-resolution 3D model of the complex. nih.govresearchgate.net Cryo-EM is particularly advantageous for studying large, flexible, or membrane-associated proteins that are difficult to crystallize. nuvisan.com Recent advances have enabled cryo-EM to achieve near-atomic resolution, providing detailed insights into ligand binding and conformational changes. nuvisan.comharvard.edunih.gov

Advanced Mass Spectrometry for Metabolite Identification and Quantification (In Vitro and Cellular Extracts)

Mass spectrometry (MS) is an indispensable analytical tool for identifying and quantifying metabolites of drug candidates in complex biological matrices. mdpi.comgenesispub.orgresearchgate.net Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide exceptional sensitivity and specificity for analyzing in vitro reaction mixtures and cellular extracts. lcms.cz

To study the metabolism of 3'-(cyanoamino)-3'-deoxythymidine, samples from in vitro enzyme assays or cell culture extracts would be prepared and injected into an LC-MS/MS system. The liquid chromatography component separates the parent compound from its potential metabolites based on their physicochemical properties. waters.com The separated molecules then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the parent ion and its characteristic fragment ions (the MS/MS spectrum) serves as a molecular fingerprint for identification. lcms.cznih.gov By comparing the detected masses and fragmentation patterns to those of known metabolic transformations (e.g., phosphorylation, glucuronidation), novel metabolites can be identified. nih.gov Furthermore, by using stable isotope-labeled internal standards, the technique allows for precise quantification of both the parent drug and its metabolites, which is critical for understanding the compound's metabolic stability and pathway. mdpi.comchimia.chchimia.ch

Kinetic Assays for Enzyme Inhibition and Substrate Utilization (In Vitro Biochemical Assays)

In vitro biochemical assays are essential for determining whether 3'-(cyanoamino)-3'-deoxythymidine acts as an inhibitor or a substrate of a particular enzyme, such as a nucleoside kinase. These kinetic assays measure the rate of an enzymatic reaction under various conditions. khanacademy.org

Enzyme Inhibition Assays To determine if the compound inhibits an enzyme, reaction rates are measured at a fixed enzyme and substrate concentration, but with varying concentrations of 3'-(cyanoamino)-3'-deoxythymidine. A decrease in reaction rate with increasing compound concentration indicates inhibition. The data can be used to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Further experiments are conducted by varying the substrate concentration at several fixed inhibitor concentrations. The resulting data can be plotted using methods like the Lineweaver-Burk plot to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ). khanacademy.orgresearchgate.net For example, studies on the related compound 3'-azido-3'-deoxythymidine (AZT) showed it competitively inhibited thymidine (B127349) transport with a Kᵢ of 1.0 mM. nih.gov

Substrate Utilization Assays To test if 3'-(cyanoamino)-3'-deoxythymidine can be used as a substrate by an enzyme (e.g., phosphorylated by a kinase), the compound is supplied as the substrate, and the formation of the product is monitored over time. chemrxiv.org The reaction velocity is measured at different concentrations of the compound. This data allows for the determination of key kinetic parameters:

Michaelis constant (Kₘ): The substrate concentration at which the reaction rate is half of Vₘₐₓ. It reflects the affinity of the enzyme for the substrate.

Maximum velocity (Vₘₐₓ): The maximum rate of the reaction when the enzyme is saturated with the substrate.

These parameters provide a quantitative measure of the efficiency with which the enzyme utilizes the compound. nih.govmdpi.com

Table 2: Representative Kinetic Parameters from Enzyme Assays

| Parameter | Description | Example Finding for an Analog |

|---|---|---|

| IC₅₀ | Inhibitor concentration causing 50% enzyme activity reduction. | The IC₅₀ of AZT in HCT-8 cells was 55 µM. nih.gov |

| Kᵢ | Inhibition constant; reflects the binding affinity of an inhibitor. | AZT competitively inhibited thymidine transport with a Kᵢ of 1.0 mM. nih.gov |

| Kₘ | Michaelis constant; substrate concentration at half-maximal velocity. | The Kₘ for thymidine transport into human erythrocytes was 0.23 mM. nih.gov |

| Vₘₐₓ | Maximum reaction velocity at substrate saturation. | Used to assess the efficiency of substrate phosphorylation by kinases. nih.gov |

Isotopic Labeling and Tracing Techniques for Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system, such as a cell culture. nih.govresearchgate.net This involves synthesizing 3'-(cyanoamino)-3'-deoxythymidine with one or more atoms replaced by a stable (e.g., ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C) isotope. scripps.edu

The labeled compound is introduced to the biological system (e.g., cell culture). After a certain period, the cells are harvested, and metabolites are extracted. Analytical techniques like mass spectrometry or NMR can distinguish between labeled and unlabeled molecules, allowing researchers to track the atoms from the original compound as they are incorporated into various downstream metabolites. nih.gov For example, if 3'-(cyanoamino)-3'-deoxythymidine is phosphorylated, the resulting monophosphate, diphosphate (B83284), and triphosphate species will all contain the isotopic label. This approach provides definitive evidence of metabolic pathways and can reveal whether the compound is incorporated into larger macromolecules like DNA. Studies on the metabolism of AZT, for example, have used [³H]AZT to track its conversion to nucleotide forms and its incorporation into DNA. nih.gov

Future Research Directions and Unexplored Avenues in 3 Cyanoamino 3 Deoxythymidine Research

Development of Novel and Sustainable Synthetic Methodologies for Analogs

A significant shift towards "green chemistry" principles is essential. huarenscience.com This includes exploring atom-efficient reactions that maximize the incorporation of starting materials into the final product, the use of safer, bio-derived solvents to replace harmful traditional ones, and the adoption of renewable feedstocks. huarenscience.com Methodologies like enzymatic synthesis and biocatalysis present a promising sustainable alternative, offering high selectivity under mild conditions and reducing chemical waste. nih.govhuarenscience.com Furthermore, modern synthetic strategies such as flow chemistry could streamline multi-step syntheses, improving efficiency and safety. nih.gov Electrochemical methods are also emerging as a green and versatile tool for nucleoside modification. acs.org

Recent advances have demonstrated novel, concise protocols for accessing nucleoside analogs from simple, achiral starting materials, bypassing the reliance on traditional chiral pool precursors. nih.gov Adapting such innovative strategies to produce analogs of 3'-(Cyanoamino)-3'-deoxythymidine with modifications at the nucleobase, sugar moiety, or the 3'-cyanoamino group itself will be crucial for extensive structure-activity relationship (SAR) studies.

Table 1: Comparison of Synthetic Approaches for Nucleoside Analogs

| Synthetic Strategy | Advantages | Disadvantages | Relevance for Future Research |

| Traditional Multi-Step Synthesis | Well-established methods. | Low overall yields, use of toxic reagents, multiple protection/deprotection steps. nih.gov | Provides a baseline for improvement with greener alternatives. |

| Enzymatic/Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. huarenscience.com | Enzyme stability and availability can be limiting. | High potential for sustainable and selective synthesis of analogs. |

| Flow Chemistry | Improved efficiency, safety, and scalability. | Requires specialized equipment. | Ideal for optimizing reaction conditions and large-scale production. |

| Electrochemical Synthesis | Green (avoids chemical oxidants), high atom economy, mild conditions. acs.org | Substrate scope can be limited. | Promising for specific, targeted modifications of the nucleoside structure. |

| Convergent Synthesis from Achiral Precursors | Flexible, avoids reliance on chiral pool, efficient. nih.gov | May require development of new catalytic systems. | Enables rapid diversification and access to both D- and L-analogs. |

Discovery of Unconventional Molecular Targets and Modes of Action

While nucleoside analogs are classically known to inhibit viral polymerases or act as DNA chain terminators, there is a growing appreciation that their biological effects can be much broader. nih.govwikipedia.orglibretexts.org Future research should aim to look beyond the canonical targets, such as reverse transcriptase, to identify novel interacting proteins and pathways affected by 3'-(Cyanoamino)-3'-deoxythymidine.

This exploration could reveal that the compound or its metabolites interact with other key cellular enzymes like host cell kinases, helicases, or proteins involved in nucleotide metabolism. nih.gov For instance, some nucleoside analogs have been found to bind to domains outside the polymerase active site, such as the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain in viral polymerases, suggesting allosteric modes of inhibition. nih.gov There is also evidence that certain analogs can induce cellular responses typically associated with other classes of drugs. For example, the anticancer agent bendamustine, a pyrimidine (B1678525) analog, was found to induce DNA damage through pathways beyond its expected cross-linking activity, including nucleotide excision repair. researchgate.net

A recent study highlighted the DNA repair enzyme Flap Endonuclease-1 (Fen1) as a critical factor in cellular tolerance to chain-terminating nucleoside analogs, a previously underappreciated defense mechanism. bioengineer.org Investigating whether 3'-(Cyanoamino)-3'-deoxythymidine engages with such DNA repair or damage-response pathways could provide crucial insights into its cellular impact and potential resistance mechanisms. bioengineer.org Identifying these unconventional targets can not only explain unexpected biological activities but also open up possibilities for repurposing the compound for new therapeutic applications. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of Cellular Perturbations

To build a comprehensive picture of the cellular response to 3'-(Cyanoamino)-3'-deoxythymidine, future research must move beyond single-target analyses and embrace a systems-biology approach. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—can reveal the full cascade of molecular events triggered by the compound. researchgate.netnih.gov

By simultaneously measuring changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) over time, researchers can construct detailed maps of the perturbed cellular networks. researchgate.netbiorxiv.org This approach can identify not just direct drug targets but also downstream signaling pathways, metabolic shifts, and cellular stress responses. nih.govnih.gov For example, a multi-omics analysis of cells treated with a viral RNA analog revealed significant disruptions in the synthesis and metabolism of amino acids and lipids, providing a broader understanding of its impact on testicular function. nih.gov

Software frameworks are now being developed to manage and analyze these large, complex datasets, enabling researchers to build mechanistic hypotheses about a drug's mode of action. researchgate.netbiorxiv.org Applying these tools to 3'-(Cyanoamino)-3'-deoxythymidine would allow for a multi-resolution description of the cellular response, from the initial molecular interactions to the ultimate cell fate, such as apoptosis or cell cycle arrest. researchgate.net This holistic view is invaluable for identifying biomarkers of drug response and uncovering unexpected, non-canonical effects. researchgate.net

Advanced Computational Methodologies for Next-Generation Analog Design

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful method to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govmdpi.comresearchgate.net By developing robust QSAR models for a series of 3'-(cyanoamino) analogs, researchers can predict the activity of virtual compounds and prioritize the synthesis of those with the highest potential. nih.gov Molecular docking simulations can further refine this process by predicting how newly designed analogs will bind to specific protein targets, providing insights into the key molecular interactions responsible for affinity and specificity. mdpi.comnih.gov

Table 2: Computational Tools in Analog Design

| Computational Method | Application | Potential Outcome |

| QSAR | Correlates chemical structure with biological activity. nih.govmdpi.com | Predicts the potency of unsynthesized analogs; identifies key structural features for activity. |

| Molecular Docking | Simulates the binding of a ligand to a protein target. mdpi.comnih.gov | Elucidates binding modes; predicts binding affinity; guides structure-based design. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time. nih.gov | Assesses the stability of ligand-protein complexes; reveals dynamic interactions. |

| Generative AI Models | Creates novel molecular structures de novo. chemrxiv.orgchemrxiv.org | Discovers unique and diverse chemical scaffolds with desired properties; accelerates lead generation. |

Exploration of 3'-(Cyanoamino)-3'-deoxythymidine as a Probe for Biochemical Pathways and Cellular Processes

Beyond its direct therapeutic potential, 3'-(Cyanoamino)-3'-deoxythymidine and its derivatives can be powerful tools for basic research. Modified nucleosides are frequently used as chemical probes to investigate the mechanisms of fundamental cellular processes like DNA replication and repair. frontiersin.orgnih.govnih.gov

The unique 3'-cyanoamino group could serve as a distinctive chemical handle or tag. Analogs could be synthesized where this group is modified with a fluorophore, a biotin (B1667282) moiety, or a "clickable" functional group (e.g., an alkyne or azide). Such tagged versions would allow researchers to track the uptake, metabolism, and incorporation of the nucleoside within the cell. mdpi.com For example, "click chemistry" detection of analogs like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) has become a standard method for labeling replicating DNA without the harsh denaturation steps required for antibody-based detection of BrdU. mdpi.com

These probes could be used to identify and isolate the enzymes that interact with them, such as cellular kinases and polymerases, helping to elucidate their substrate specificity. pageplace.denih.gov By observing where and when the analog is incorporated, researchers can gain insights into DNA synthesis dynamics during different cellular states. mdpi.com Furthermore, using the analog in competitive binding assays could help characterize the active sites of various nucleoside-processing enzymes. nih.gov The development of 3'-(Cyanoamino)-3'-deoxythymidine-based probes represents a significant opportunity to create versatile tools for dissecting complex biochemical pathways. frontiersin.org

Q & A

Basic: What are the established synthetic routes for Thymidine, 3'-(cyanoamino)-3'-deoxy-, and how can purity be ensured post-synthesis?

Methodological Answer:

The synthesis typically involves modifying the 3'-OH group of thymidine. A common approach is mesylation (using methanesulfonyl chloride) to introduce a leaving group, followed by nucleophilic substitution with cyanamide (NHCN) under controlled conditions. Purification often employs reverse-phase HPLC or silica-gel chromatography. Purity validation requires analytical techniques such as H/C NMR for structural confirmation and HPLC with UV detection (>95% purity threshold). For example, analogous protocols for 3'-azido-3'-deoxythymidine (AZT) involve similar substitution steps .

Basic: How is the structural integrity of Thymidine, 3'-(cyanoamino)-3'-deoxy- confirmed post-synthesis?

Methodological Answer:

Multi-spectroscopic analysis is critical:

- NMR Spectroscopy : H and C NMR identify the cyanoamino group at C3' via characteristic shifts (e.g., δ ~160 ppm for cyano carbons in C NMR) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak (e.g., [M+H]) and isotopic pattern.

- X-ray Crystallography : Optional for absolute stereochemical confirmation if single crystals are obtainable.

Advanced: How to design experiments to evaluate its potential as a DNA chain terminator?

Methodological Answer:

- Enzyme Assays : Use DNA polymerases (e.g., Taq or HIV-1 reverse transcriptase) with template-primer systems. Incorporate the compound alongside natural dNTPs and measure elongation inhibition via gel electrophoresis or radiolabeled dNTPs .

- Kinetic Studies : Determine and values to assess competitive inhibition.

- Cellular Models : Track DNA synthesis inhibition in cancer cell lines using H-thymidine incorporation assays or FLT-PET imaging analogs .

Advanced: How to address discrepancies in reported antiviral or cytotoxic activity across studies?

Methodological Answer:

- Purity Verification : Re-analyze compound batches via HPLC and mass spectrometry to rule out degradation or impurities.

- Assay Standardization : Control variables such as cell type (e.g., primary vs. immortalized lines), serum concentration, and exposure time.

- Mechanistic Profiling : Compare results with structural analogs (e.g., AZT or 3'-deoxy-3'-fluorothymidine) to isolate the cyanoamino group’s contribution .

Basic: What storage conditions are recommended to maintain stability?

Methodological Answer:

- Temperature : Store at -20°C in anhydrous conditions to prevent hydrolysis of the cyanoamino group.

- Solubility : Use dimethyl sulfoxide (DMSO) for stock solutions; avoid aqueous buffers unless freshly prepared.

- Long-Term Stability : Monitor via periodic HPLC analysis, as moisture and light can degrade the compound .

Advanced: How does the 3'-cyanoamino modification impact interactions with DNA polymerases compared to natural thymidine?

Methodological Answer:

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to analyze steric clashes or hydrogen-bonding disruptions at the polymerase active site.

- Pre-Steady-State Kinetics : Measure incorporation rates using stopped-flow fluorescence to detect delayed catalytic steps.

- NMR Conformational Analysis : Compare sugar puckering (C2'-endo vs. C3'-endo) with natural thymidine to assess structural compatibility .

Basic: What methods quantify cellular uptake and intracellular metabolism of this compound?

Methodological Answer:

- Radiolabeling : Synthesize H or C-labeled derivatives and measure accumulation via scintillation counting.

- LC-MS/MS : Detect intracellular metabolites (e.g., phosphorylated derivatives) in lysates using tandem mass spectrometry.

- Fluorescent Probes : Conjugate with fluorophores (e.g., BODIPY) for live-cell imaging, as done with fluorothymidine analogs .

Advanced: What reaction parameters optimize yield in large-scale synthesis?

Methodological Answer:

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for improved solubility and reaction rates.

- Catalyst Screening : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation, as demonstrated in AZT derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.